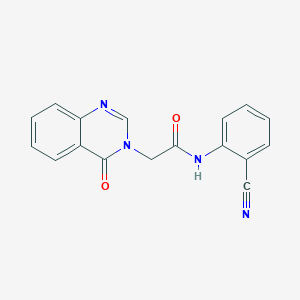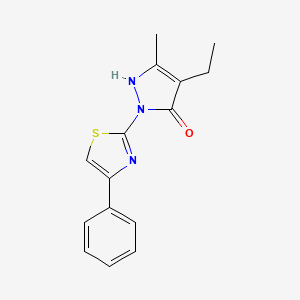![molecular formula C16H16N4O B11064007 2-phenyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11064007.png)
2-phenyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyrazole and a triazole ring, making it a versatile scaffold for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pyridyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
科学研究应用
2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as CDKs, which play a crucial role in cell cycle regulation and proliferation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK inhibitory activity.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine rings, exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness
2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one stands out due to its unique combination of a pyrazole and triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and its potential neuroprotective effects make it a valuable compound for further research and development.
属性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-phenyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
InChI |
InChI=1S/C16H16N4O/c21-16-19-11-5-10-18(19)15(13-6-4-9-17-12-13)20(16)14-7-2-1-3-8-14/h1-4,6-9,12,15H,5,10-11H2 |
InChI 键 |
UOZWGUZFZSDXOA-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(N(C(=O)N2C1)C3=CC=CC=C3)C4=CN=CC=C4 |
溶解度 |
>42 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11063925.png)
![4-Amino-2-[(4-fluorophenyl)amino]-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B11063929.png)
![Pyrrolo[2,3-b]quinoxalin-2-one, 3-acetyl-4-ethyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-](/img/structure/B11063938.png)
![methyl N-[(quinolin-2-ylsulfanyl)acetyl]leucinate](/img/structure/B11063944.png)

![N-1-adamantyl-2-[(1-adamantylacetyl)amino]benzamide](/img/structure/B11063948.png)
![ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11063956.png)
![ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063957.png)
![methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11063959.png)

![8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11063974.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11063983.png)
![10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)](/img/structure/B11063991.png)
![1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11063993.png)
